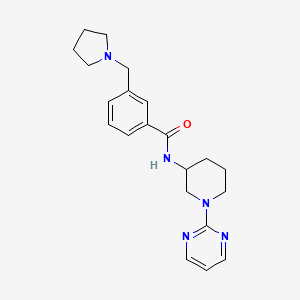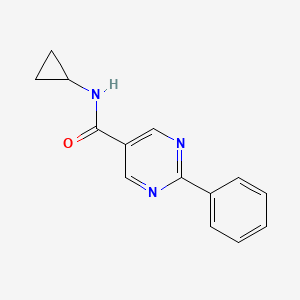
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
The mechanism of action of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide involves targeting specific proteins involved in various disease processes. In cancer, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide targets the protein kinase CHK1, which is involved in cell cycle regulation and DNA damage response. In Alzheimer's disease, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide targets the beta-secretase enzyme, which is involved in the production of beta-amyloid plaques. In schizophrenia, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide targets the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide depend on the specific disease being targeted. In cancer, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce cell death. In Alzheimer's disease, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In schizophrenia, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to improve cognitive function and reduce symptoms of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide in lab experiments include its specificity for targeted proteins, its ability to inhibit disease processes, and its potential for use in the treatment of various diseases. The limitations of using N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide in lab experiments include its potential toxicity, the need for further research to determine optimal dosages and treatment regimens, and the potential for drug resistance.
Orientations Futures
For the research and development of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide include further studies to determine optimal dosages and treatment regimens, the development of more specific and potent analogs, and the exploration of its potential use in the treatment of other diseases. Additionally, further research is needed to determine the long-term safety and efficacy of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide in humans.
Méthodes De Synthèse
The synthesis of N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide involves several steps. The first step is the preparation of N-(1-pyrimidin-2-ylpiperidin-3-yl) benzamide, which is then reacted with pyrrolidine-1-carboxaldehyde to obtain N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been studied extensively for its potential use in the treatment of various diseases. In cancer research, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain. In schizophrenia research, N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide has been shown to improve cognitive function and reduce symptoms of the disease.
Propriétés
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20(18-7-3-6-17(14-18)15-25-11-1-2-12-25)24-19-8-4-13-26(16-19)21-22-9-5-10-23-21/h3,5-7,9-10,14,19H,1-2,4,8,11-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXFJWFBGRRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)NC3CCCN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)

![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)


![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)




![4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7531567.png)

![N-(2-cyanopropyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7531583.png)